2,3-dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide
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Overview
Description
2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide is a complex organic compound characterized by a spiro linkage between an indene and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide typically involves a multi-step process:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of appropriate precursors, such as 2-phenyl-1,3-butadiene, under acidic conditions.
Spirocyclization: The indene derivative is then subjected to spirocyclization with a pyrrolidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro linkage.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the spiro compound with an appropriate amine and a coupling reagent like carbonyldiimidazole.
Industrial Production Methods
Industrial production of 2,3-dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated form.
Substitution: The compound can participate in substitution reactions, especially at the carboxamide group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or alcohols, along with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated amines.
Scientific Research Applications
2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,3-dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrospiro[indene-1,3’-pyrrolidine]: Lacks the carboxamide group, making it less versatile in chemical reactions.
Spiro[indene-1,3’-pyrrolidine]-2’-one: Contains a ketone group instead of a carboxamide, leading to different reactivity and applications.
Spiro[indene-1,3’-pyrrolidine]-3’-carboxylic acid: Features a carboxylic acid group, which can participate in different types of reactions compared to the carboxamide.
Uniqueness
2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide is unique due to its combination of a spiro linkage and a carboxamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
2408958-09-6 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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